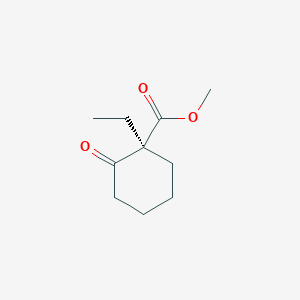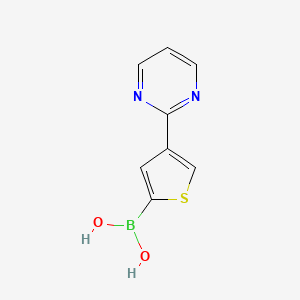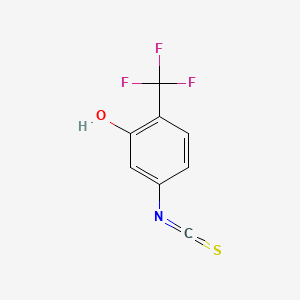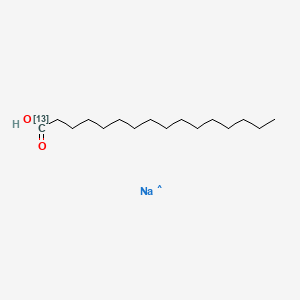![molecular formula C17H17N3O2 B14078938 2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B14078938.png)
2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound featuring a pyrazole ring, a cyclohexane ring, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione typically involves the reaction of 3-methyl-4-phenyl-1H-pyrazol-5-amine with cyclohexane-1,3-dione under specific conditions. The reaction is often carried out in the presence of a base such as sodium acetate and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione has several applications in scientific research:
作用機序
The mechanism of action of 2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-amine: A precursor in the synthesis of the target compound.
Cyclohexane-1,3-dione: Another precursor used in the synthesis.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar structural motifs and biological activities.
Uniqueness
2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
特性
分子式 |
C17H17N3O2 |
|---|---|
分子量 |
295.34 g/mol |
IUPAC名 |
3-hydroxy-2-[(5-methyl-4-phenyl-1H-pyrazol-3-yl)iminomethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H17N3O2/c1-11-16(12-6-3-2-4-7-12)17(20-19-11)18-10-13-14(21)8-5-9-15(13)22/h2-4,6-7,10,21H,5,8-9H2,1H3,(H,19,20) |
InChIキー |
SAIGDHASKSKTRV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)N=CC2=C(CCCC2=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl-](/img/structure/B14078883.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078897.png)
![1,1-Dimethylethyl hexahydro-5-nitrosopyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14078900.png)
![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14078902.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14078904.png)


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078925.png)
![N5,N5,N11,N11-Tetrakis((S)-1-phenylethyl)-4,6,10,12-tetraoxa-5,11-diphosphadibenzo[ef,kl]heptalene-5,11-diamine stereoisomer](/img/structure/B14078928.png)

